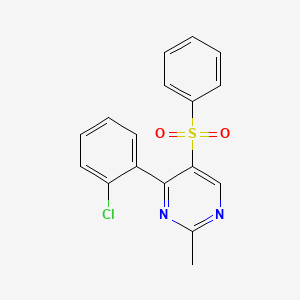![molecular formula C6H7ClF2N2O B2931502 [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol CAS No. 2101196-90-9](/img/structure/B2931502.png)
[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is a chemical compound with the molecular formula C6H7ClF2N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of chloro and difluoroethyl groups in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-chloropyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or difluoroethyl groups under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy as anti-inflammatory, antiviral, or anticancer agents.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can form hydrogen bonds and van der Waals interactions with target proteins or enzymes, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Comparison: Compared to similar compounds, [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol has a unique combination of chloro and difluoroethyl groups attached to a pyrazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore highlight its uniqueness among similar compounds.
Propiedades
IUPAC Name |
[4-chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,6,12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRNSRAMWQXJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)
![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)
![1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2931422.png)
![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)

![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2931430.png)







